Cas no 656-45-1 (2,2-difluoro-1,3-benzodioxole-5-carboxamide)

2,2-Difluoro-1,3-benzodioxole-5-carboxamide is a fluorinated benzodioxole derivative with notable applications in pharmaceutical and agrochemical research. Its structure, featuring a difluorinated dioxole ring and a carboxamide functional group, enhances stability and bioavailability, making it a valuable intermediate in drug discovery. The electron-withdrawing fluorine atoms improve metabolic resistance and binding affinity, while the carboxamide group offers versatility for further derivatization. This compound is particularly useful in the synthesis of bioactive molecules targeting enzymes or receptors requiring high specificity. Its well-defined chemical properties and synthetic accessibility support its use in developing novel therapeutic agents and crop protection chemicals.
2,2-difluoro-1,3-benzodioxole-5-carboxamide structure
656-45-1 structure
Product Name:2,2-difluoro-1,3-benzodioxole-5-carboxamide
CAS No:656-45-1
MF:C8H5F2NO3
MW:201.127009153366
MDL:MFCD07777149
CID:1699911
PubChem ID:21982376
Update Time:2025-06-09

2,2-difluoro-1,3-benzodioxole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2,2-Difluoro-1,3-benzodioxole-5-carboxamide
    • SCHEMBL3359574
    • WGGWGRFTWDRLRP-UHFFFAOYSA-N
    • MFCD07777149
    • DB-292106
    • 2,2-Difluoro-1,3-benzodioxole-5-carboxamide, 98%
    • 2,2-Difluorobenzo[d][1,3]dioxole-5-carboxamide
    • 656-45-1
    • 2,2-difluoro-1,3-benzodioxole-5-carboxamide
    • MDL: MFCD07777149
    • Inchi: 1S/C8H5F2NO3/c9-8(10)13-5-2-1-4(7(11)12)3-6(5)14-8/h1-3H,(H2,11,12)
    • InChI Key: WGGWGRFTWDRLRP-UHFFFAOYSA-N
    • SMILES: FC1(OC2C=CC(C(N)=O)=CC=2O1)F

Computed Properties

  • Exact Mass: 201.02374935g/mol
  • Monoisotopic Mass: 201.02374935g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 61.6Ų

2,2-difluoro-1,3-benzodioxole-5-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB148626-1 g
2,2-Difluoro-1,3-benzodioxole-5-carboxamide, 98%; .
656-45-1 98%
1g
€490.00 2023-05-09
abcr
AB148626-1g
2,2-Difluoro-1,3-benzodioxole-5-carboxamide, 98%; .
656-45-1 98%
1g
€265.00 2025-04-17
abcr
AB148626-5g
2,2-Difluoro-1,3-benzodioxole-5-carboxamide, 98%; .
656-45-1 98%
5g
€650.00 2025-04-17
abcr
AB148626-10g
2,2-Difluoro-1,3-benzodioxole-5-carboxamide, 98%; .
656-45-1 98%
10g
€990.00 2025-04-17

2,2-difluoro-1,3-benzodioxole-5-carboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:656-45-1)2,2-difluoro-1,3-benzodioxole-5-carboxamide
Order Number:A1169447
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:14
Price ($):157.0/385.0/587.0
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Additional information on 2,2-difluoro-1,3-benzodioxole-5-carboxamide

Introduction to 2,2-difluoro-1,3-benzodioxole-5-carboxamide (CAS No. 656-45-1)

2,2-difluoro-1,3-benzodioxole-5-carboxamide, identified by its Chemical Abstracts Service (CAS) number 656-45-1, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodioxole class, a structural motif known for its broad spectrum of biological activities. The presence of two fluorine atoms at the 2-position and a carboxamide functional group at the 5-position introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery.

The benzodioxole core is a well-documented pharmacophore in medicinal chemistry, exhibiting properties such as analgesic, anti-inflammatory, and antimicrobial activities. The introduction of fluorine atoms into this scaffold enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Specifically, the electron-withdrawing nature of fluorine atoms can modulate the reactivity and binding affinity of the compound towards biological targets.

2,2-difluoro-1,3-benzodioxole-5-carboxamide has been studied for its potential applications in the development of novel therapeutic agents. Recent research has highlighted its role as an intermediate in synthesizing bioactive molecules targeting various diseases. For instance, studies have explored its derivatives as kinase inhibitors, which are crucial in treating cancers and inflammatory disorders. The carboxamide group provides a site for further functionalization, allowing chemists to tailor the compound’s properties for specific biological functions.

In academic research, 2,2-difluoro-1,3-benzodioxole-5-carboxamide has been utilized to develop compounds with enhanced binding affinity to protein targets. The fluorine atoms contribute to π-stacking interactions and improve the compound’s solubility in both aqueous and lipid environments, which is beneficial for drug delivery systems. Furthermore, computational studies have demonstrated that the presence of fluorine atoms can influence the conformational flexibility of the molecule, affecting its interaction with biological receptors.

The pharmaceutical industry has shown interest in this compound due to its structural features that align with modern drug design principles. Fluorinated aromatic compounds are widely used in commercial drugs due to their improved pharmacokinetic profiles. For example, 2,2-difluoro-1,3-benzodioxole-5-carboxamide derivatives have been investigated as potential treatments for neurological disorders, where precise modulation of molecular interactions is essential.

Recent advancements in synthetic methodologies have enabled more efficient production of 2,2-difluoro-1,3-benzodioxole-5-carboxamide, making it more accessible for research purposes. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms with high selectivity and yield. These improvements have facilitated the exploration of new derivatives and their biological evaluations.

The compound’s potential as a building block for drug discovery has also been recognized in industrial settings. Companies specializing in fine chemicals have incorporated 656-45-1 into their catalogues to support academic and pharmaceutical research projects. Its versatility allows for rapid screening in high-throughput assays, identifying lead compounds that can be further optimized.

In conclusion, 2,2-difluoro-1,3-benzodioxole-5-carboxamide (CAS No. 656-45-1) represents a promising candidate in medicinal chemistry due to its unique structural features and biological potential. Ongoing research continues to uncover new applications for this compound and its derivatives across various therapeutic areas. As synthetic methods improve and computational tools become more sophisticated, the future prospects for this molecule remain exciting and full of possibilities.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:656-45-1)2,2-difluoro-1,3-benzodioxole-5-carboxamide
A1169447
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):157.0/385.0/587.0
Email